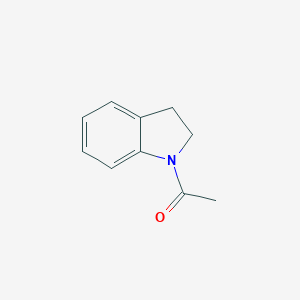

1-Acetylindoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTCWULFNYNFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166984 | |

| Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16078-30-1 | |

| Record name | 1-Acetylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline, 1-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016078301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Acetylindoline and Its Derivatives

Classical Synthetic Approaches to 1-Acetylindoline

Traditional methods for the synthesis of this compound primarily involve the direct acylation of indoline (B122111) or the reduction of related indole (B1671886) compounds. These approaches are valued for their reliability and scalability.

The most direct route to this compound is the acylation of indoline with acetic anhydride. This reaction involves the nucleophilic attack of the nitrogen atom of the indoline ring on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond. The reaction is often carried out in the presence of a base to neutralize the acetic acid byproduct. The use of acetic anhydride for acetylation is common due to its reactivity and availability. nih.gov While the acylation of indoles with acetic anhydride can lead to a mixture of N-acetyl and C3-acetyl products, the saturation of the C2-C3 bond in indoline directs the acylation to the nitrogen atom, yielding this compound with high selectivity. core.ac.uk

Table 1: Comparison of Acylating Agents for Indoline

| Acylating Agent | Reaction Conditions | Product | Yield | Reference |

| Acetic Anhydride | Base catalyst, room temp. | This compound | High | nih.gov |

| Acetyl Chloride | Base catalyst, low temp. | This compound | High | chemsrc.com |

| Thioesters | Cesium carbonate, elevated temp. | N-Acylindoles | Moderate to Good | beilstein-journals.org |

This table is for illustrative purposes and synthesizes general knowledge from the provided sources.

An alternative approach to this compound involves the reduction of N-acetylindole. This method is particularly useful when starting from readily available indole precursors. The reduction of the C2-C3 double bond of the indole ring can be achieved using various reducing agents. Catalytic hydrogenation, for example, using palladium on carbon (Pd/C) and a hydrogen source, is an effective method. Other reductive systems, such as the use of sodium borohydride in the presence of a Lewis acid or certain metal-free reductive processes, can also be employed to convert N-acetylindole to this compound. organic-chemistry.org The choice of reducing agent can be critical to avoid the reduction of the acetyl group.

Advanced Synthetic Strategies for this compound Derivatives

The development of more complex molecules requires advanced synthetic methods that allow for the precise functionalization of the this compound scaffold. These strategies focus on achieving high regioselectivity in the introduction of new substituents.

The ability to selectively introduce functional groups at specific positions on the this compound ring is crucial for the synthesis of targeted molecules. The acetyl group on the nitrogen atom can act as a directing group, influencing the position of subsequent electrophilic or metal-catalyzed reactions.

In N-acylindoles, the C2 and C7 positions are of particular interest for functionalization. The electronic properties of the N-acyl group can influence the reactivity of the indole ring. Theoretical studies have shown that in rhodium-catalyzed C-H functionalization of N-acyl indoles, the nucleophilicity of the C7 atom is greater than that of the C2 atom, which can lead to preferential C7-olefination. rsc.org However, steric effects from substituents on the indole ring can alter this selectivity, favoring functionalization at the C2 position. rsc.org The development of directing groups that can be installed on the indole nitrogen has been a key strategy to achieve site-selective C-H functionalization at positions C4 through C7. nih.gov

Table 2: Factors Influencing Regioselectivity in N-Acylindole Functionalization

| Position | Influencing Factors | Reaction Type | Reference |

| C2 | Steric hindrance at C7, specific catalysts | C-H Functionalization | rsc.org |

| C7 | Higher nucleophilicity, directing groups | C-H Functionalization | rsc.orgnih.gov |

This table is for illustrative purposes and synthesizes general knowledge from the provided sources.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. nih.gov In the context of this compound derivatives, this reaction can be used to introduce aryl or other organic fragments at specific positions, typically where a halogen atom has been previously installed. For instance, an ortho-bromo-substituted aniline derivative can undergo Suzuki-Miyaura coupling, a reaction that has been developed for unprotected anilines and shows compatibility with a variety of boronic esters. nih.gov This methodology can be applied to halogenated this compound precursors to build molecular complexity. The synthesis of 2-substituted indoles and indolines has been achieved through strategies involving Suzuki-Miyaura coupling followed by cyclization, demonstrating the utility of this reaction in building the core structure itself. nih.gov

Catalytic Synthesis Routes

Catalytic methods are at the forefront of modern synthetic chemistry, offering efficient and often highly selective routes to complex molecules. In the context of this compound, both transition metal-catalyzed and metal-free catalytic systems have been developed to functionalize the indoline core.

Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, a strategy that offers significant advantages in terms of atom economy and synthetic efficiency. rsc.orgresearchgate.net For indoline derivatives, including this compound, this approach has enabled the introduction of various substituents at specific positions on the aromatic ring.

Rhodium(III)-catalyzed C-H activation has been successfully employed for the C7-amidation of indolines using 1,4,2-dioxazol-5-ones as amidating agents. nih.gov This method provides a direct route to C7-amidated indolines, which are known to exhibit potent anticancer activity. nih.gov The reaction proceeds with high efficiency and regioselectivity, highlighting the utility of rhodium catalysis in the synthesis of functionalized indolines. Furthermore, Rh(III) catalysis has been utilized for the C7-arylation of indolines with arylsilanes, employing CuSO4 as a co-oxidant. semanticscholar.org This transformation is compatible with a broad range of substrates and tolerates various functional groups under mild reaction conditions. semanticscholar.org

Palladium catalysis has also been extensively explored for the C-H functionalization of indoles and indolines. rsc.orgbeilstein-journals.orgsnnu.edu.cnorganic-chemistry.org Palladium(II)-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives provides a route to substituted indoline derivatives. organic-chemistry.org The use of a directing group, such as a picolinamide (PA) group, can facilitate the regioselective C-H activation of indolines. nih.gov Palladium-catalyzed methods have also been developed for the C2-selective arylation of indoles from indolines through a one-step process involving oxidative dehydrogenation and a sequential Heck-type reaction. nih.gov

Cobalt-catalyzed regioselective direct C4-alkenylation of 3-acetylindole with Michael acceptors has been achieved using a weakly coordinating functional group. This demonstrates the potential for functionalizing the benzene (B151609) ring of the indole nucleus.

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization of Indoline Derivatives

| Catalyst/Reagent | Position Functionalized | Type of Functionalization | Reference |

|---|---|---|---|

| Rh(III) / 1,4,2-dioxazol-5-ones | C7 | Amidation | nih.gov |

| Rh(III) / Arylsilanes / CuSO4 | C7 | Arylation | semanticscholar.org |

| Pd(II) | - | Intramolecular Amination | organic-chemistry.org |

| Pd(0) / Aryl Halides | C2 | Arylation | nih.gov |

| Cobalt(II) / Michael Acceptors | C4 | Alkenylation |

Metal-Free Catalysis in this compound Synthesis

In response to the growing demand for more sustainable and cost-effective synthetic methods, metal-free catalysis has gained significant traction. researchgate.netdergipark.org.trnih.gov These approaches often utilize organocatalysts or readily available reagents to promote chemical transformations, avoiding the use of potentially toxic and expensive heavy metals.

One notable metal-free approach to the synthesis of indoline derivatives involves the use of phenyliodine(III) bis(trifluoroacetate) (PIFA). nih.gov This reagent mediates the formation of an N-acylnitrenium ion, which then undergoes intramolecular trapping by an olefin. This process results in the difunctionalization of the alkene, leading to the formation of a hydroxyl group at the terminal position of the original double bond along with the C-N bond formation to construct the indoline ring. nih.gov

Organocatalysis has also been successfully applied to the asymmetric synthesis of substituted indolines. For instance, the use of a primary amine derived from a cinchona alkaloid as a catalyst enables the intramolecular Michael addition of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones to afford cis-2,3-disubstituted indoline derivatives with high yields and excellent enantioselectivities. semanticscholar.org Chiral phosphoric acids have been employed as catalysts for the asymmetric arylation of indoles via nucleophilic aromatic substitution, offering a metal-free route to axially chiral arylindoles. rsc.org

Furthermore, metal-free, photocatalyzed methods have been developed for the synthesis of substituted indolines through decarboxylative radical arylation. nih.gov This approach is notable for its green credentials and tolerance of a wide range of functional groups, including aryl halides, which are often incompatible with metal-catalyzed methods. nih.gov

Photochemical Rearrangements for Indole Derivatives

Photochemistry offers unique synthetic pathways that are often inaccessible through traditional thermal reactions. scispace.com In the context of indole synthesis, photochemical rearrangements can be utilized to construct the indole nucleus or to introduce substituents. While specific examples focusing solely on this compound are less common, the principles can be applied to its synthesis and derivatization.

A visible-light-mediated coupling of acylsilanes with indoles has been reported as a "photo click reaction." nih.gov This reaction proceeds under mild conditions to yield stable silylated N,O-acetals through the light-mediated generation of a siloxycarbene followed by N-H insertion into the indole. nih.gov This method has been applied to the conjugation of complex molecules, including carbohydrates and indole alkaloids. nih.gov

Stereoselective Synthesis Involving this compound Intermediates

The development of stereoselective synthetic methods is crucial for the preparation of chiral molecules with specific biological activities. This compound and its derivatives have served as key intermediates in the stereoselective synthesis of complex natural products.

A notable example of the use of this compound intermediates in stereoselective synthesis is the formal synthesis of (±)-Geissoschizine and (±)-Akagerine. acs.org Geissoschizine is a key intermediate in the biosynthesis of a large family of monoterpene indole alkaloids. biorxiv.orgnih.gov The synthetic strategy involves the nucleophilic addition of 1-acetylindole (B1583761) enolates to pyridinium (B92312) salts, leading to the formation of 1,4-dihydropyridines which are then elaborated to the target alkaloids. acs.org This approach provides a stereocontrolled route to these complex molecular architectures.

Synthesis of Substituted this compound Compounds

The synthesis of substituted this compound compounds is of significant interest for expanding the chemical space around this scaffold. A variety of methods have been developed to introduce substituents at different positions of the this compound ring system.

One-pot syntheses of highly substituted indolines from arylhydrazines and aldehydes have been reported, allowing for the introduction of substituents at nearly all positions of the indoline nucleus. researchgate.net This method provides a high degree of diversity in the final products. researchgate.net

The synthesis of multisubstituted 1-acyloxyindole compounds, which are derivatives of this compound, has been achieved through a one-pot, four-step sequence. nih.gov This process involves the reduction of a nitro ketoester substrate, intramolecular addition, nucleophilic 1,5-addition, and subsequent acylation to afford the desired 1-acyloxyindoles in modest yields. nih.gov A range of acylating agents, including acetic anhydride, can be used in the final step. nih.gov

Furthermore, enantioselective copper-catalyzed arylation-cyclization cascades of indole-based nucleophiles with diaryliodonium salts have been developed for the construction of C(3)-aryl pyrroloindolines, which are structurally related to substituted indolines. princeton.edu

This compound-5-sulphonylamino Acid Derivatives

The synthesis of this compound-5-sulphonylamino acid derivatives begins with the modification of the indoline core. The process is initiated by protecting the indoline nitrogen via acetylation, followed by an electrophilic substitution on the aromatic ring to introduce the sulfonyl group.

The synthetic sequence typically starts with the acetylation of indoline (5) using acetic anhydride, which yields this compound (6) with a near-quantitative yield. nih.gov Subsequently, this compound is subjected to chlorosulfonation using chlorosulfuric acid. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group at the C5 position of the ring, forming this compound-5-sulfonyl chloride (7) in a high yield (81%). nih.gov

To form the sulfonamide, the sulfonyl chloride (7) is treated with ammonium hydroxide (B78521) in tetrahydrofuran (THF), resulting in this compound-5-sulfonamide (8) with an 89% yield. nih.gov

The final step involves coupling the this compound-5-sulfonyl chloride (7) with an amino acid. The reaction between a sulfonyl chloride and the amino group of an amino acid is a standard method for forming sulfonamide linkages. nih.gov This nucleophilic substitution reaction, where the amino group of the amino acid attacks the electrophilic sulfur atom of the sulfonyl chloride, displaces the chloride ion and forms the desired N-acylsulfonamide bond, yielding the target this compound-5-sulphonylamino acid derivative.

| Step | Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Indoline (5) | Acetic Anhydride | This compound (6) | Quantitative | nih.gov |

| 2 | This compound (6) | Chlorosulfuric Acid | This compound-5-sulfonyl chloride (7) | 81% | nih.gov |

| 3 | This compound-5-sulfonyl chloride (7) | NH4OH in THF | This compound-5-sulfonamide (8) | 89% | nih.gov |

| 4 | This compound-5-sulfonyl chloride (7) | Amino Acid | This compound-5-sulphonylamino Acid Derivative | - | nih.gov |

Halo-substituted Aromatic Amides

The synthesis of halo-substituted aromatic amides from this compound can be achieved through the Friedel-Crafts acylation reaction. organic-chemistry.orgmdpi.com This electrophilic aromatic substitution reaction introduces an acyl group onto an aromatic ring. In this context, this compound serves as the activated aromatic substrate, and a halo-substituted aromatic acyl chloride acts as the electrophile.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The catalyst coordinates with the acyl chloride, forming a highly electrophilic acylium ion. khanacademy.org The electron-rich aromatic ring of this compound then attacks the acylium ion. The acetyl group on the indoline nitrogen is an activating group, directing the substitution primarily to the para position (C5) of the benzene ring.

The general mechanism involves the following steps:

Formation of the acylium ion from the halo-aromatic acyl chloride and the Lewis acid catalyst. youtube.com

Nucleophilic attack by the aromatic ring of this compound on the acylium ion, forming a sigma complex (arenium ion).

Deprotonation of the sigma complex to restore aromaticity and yield the final product, a 1-acetyl-5-(halo-aroyl)indoline.

This methodology allows for the direct formation of a C-C bond between the this compound core and a halo-substituted aromatic moiety, resulting in the desired ketone, which is a precursor to the amide or can be considered within the broader class of aromatic amide-like structures.

| Reactants | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| This compound and Halo-substituted Aromatic Acyl Chloride | Lewis Acid (e.g., AlCl₃) | Friedel-Crafts Acylation | 1-Acetyl-5-(halo-aroyl)indoline | organic-chemistry.orgmdpi.com |

Naphthalenedione Derivatives

The synthesis of naphthalenedione (also known as naphthoquinone) derivatives incorporating an indole or indoline scaffold can be accomplished through multicomponent reactions. While a direct synthesis starting from this compound is not explicitly detailed, analogous reactions with indole derivatives provide a clear pathway. A notable method is the three-component reaction of 2-hydroxy-1,4-naphthoquinone (lawsone), a substituted salicylic aldehyde, and an indole derivative. mdpi.com

This reaction is often catalyzed by Indium(III) triflate (In(OTf)₃) under solvent-free conditions. mdpi.com The proposed mechanism suggests that lawsone first reacts with the substituted salicylic aldehyde to form an olefin intermediate. This intermediate then undergoes a nucleophilic addition from the indole (acting as the nucleophile) in a Mannich-type reaction. The subsequent intramolecular dehydration of this adduct leads to the final, stable naphthalenedione product possessing an indole scaffold. mdpi.com

To apply this to this compound, it would serve as the indole component in the reaction. The acetyl group would remain on the indoline nitrogen, resulting in a final product where a this compound moiety is attached to the naphthalenedione core.

Another potential route is the Diels-Alder reaction, a [4+2] cycloaddition, which is a powerful tool for synthesizing six-membered rings, including those found in hydroanthraquinone structures. nih.gov An indole derivative can act as the diene component, reacting with a suitable dienophile like a benzoquinone to form the core structure, which can then be oxidized to the naphthalenedione.

| Reactants | Catalyst | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 2-Hydroxy-1,4-naphthoquinone, Salicylic Aldehyde, Indole Derivative | In(OTf)₃ | Three-component reaction | 1,4-Naphthoquinones with Indole Scaffolds | mdpi.com |

| Indole Derivative (Diene), Benzoquinone (Dienophile) | Heat or Lewis Acid | Diels-Alder Cycloaddition | Naphthalenedione Derivatives | nih.gov |

Triazolothiadiazepine Dioxide Derivatives

The synthesis of complex heterocyclic systems such as triazolothiadiazepine dioxides linked to a this compound core involves a multi-step approach. A key strategy involves the construction of an N-acetyl indole fused to a triazolo/thiadiazole or triazolothiadiazepine scaffold.

One reported synthesis demonstrates the formation of an N-acetyl indole linked to a fused triazolo/thiadiazole system. mdpi.com The process starts with 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione. Refluxing this starting material in acetic anhydride results in a dual transformation: the nitrogen of the indole ring is acetylated, and a new thiadiazole ring is formed through cyclization, yielding 1-(2-(6-methyl- nih.govmdpi.comnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazol-3-yl)-1H-indol-1-yl)ethan-1-one. mdpi.com

The synthesis of the related triazolothiadiazepine ring system generally involves the reaction of a 4-amino-1,2,4-triazole-3-thione derivative with α,β-unsaturated carbonyl compounds (chalcones). nih.gov This reaction proceeds via a Michael addition of the thiol group, followed by an intramolecular condensation and dehydration to form the seven-membered thiadiazepine ring. nih.gov

To obtain the final triazolothiadiazepine dioxide derivative, a subsequent oxidation step is required. The sulfur atom in the thiadiazepine ring would be oxidized to a sulfone. This is a common transformation in organic synthesis and can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

| Starting Material | Reagents | Key Intermediate | Reference |

|---|---|---|---|

| 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione | Acetic Anhydride | N-acetyl indole linked to a fused triazolo/thiadiazole | mdpi.com |

| 4-amino-1,2,4-triazole-3-thione derivative | α,β-unsaturated carbonyl compounds | Triazolothiadiazepine scaffold | nih.gov |

| Triazolothiadiazepine derivative | Oxidizing agent (e.g., m-CPBA) | Triazolothiadiazepine dioxide derivative | - |

Reactivity and Reaction Mechanisms of 1 Acetylindoline

Nucleophilic Addition Reactions

Nucleophilic reactions involving the 1-acetylindoline scaffold can proceed through different pathways, often requiring the generation of a more reactive intermediate species.

A notable reaction in the synthesis of complex alkaloids involves the nucleophilic addition of an enolate derived from the closely related compound, 1-acetylindole (B1583761), to pyridinium (B92312) salts. This methodology serves as a versatile tool for constructing intricate polycyclic structures.

The process begins with the deprotonation of the α-carbon of the acetyl group on 1-acetylindole, forming a nucleophilic enolate. This enolate then attacks the electrophilic γ-position of an N-alkylpyridinium salt. The resulting product is a 1,4-dihydropyridine (B1200194) intermediate, which can be further cyclized and elaborated to produce various indole (B1671886) alkaloids. This sequence allows for the formation of crucial carbon-carbon bonds under controlled conditions.

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product Type | Significance |

| Enolate of 1-Acetylindole | N-Alkylpyridinium Salt | 1,4-Dihydropyridine adduct | Polycyclic Indole Alkaloids | C-C bond formation, Alkaloid synthesis |

While this compound itself is not a potent nucleophile, its derivatives can be transformed into electrophilic intermediates that are susceptible to nucleophilic attack. A key example is the electrochemical oxidative ring-opening of this compound-3-one to form α-ketoamides. acs.orgacs.org

In this reaction, the this compound-3-one substrate undergoes an electrochemical oxidation process. This oxidation facilitates the formation of a highly reactive iminium ion intermediate, which creates a potent electrophilic site within the molecule. acs.org This electrophilic center is then readily attacked by a variety of nucleophiles, such as secondary amines or hydroxide (B78521) ions. acs.orgacs.org The subsequent nucleophilic addition leads to the cleavage of a carbon-nitrogen bond and the opening of the five-membered ring, ultimately yielding functionalized α-ketoamides. acs.org This transformation highlights how the this compound framework can be activated to participate in reactions with nucleophiles. acs.orgacs.org

Electrophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution. The nitrogen atom of the indoline (B122111) ring is a powerful ortho-, para-director, channeling incoming electrophiles primarily to the C5 (para) and C7 (ortho) positions. The N-acetyl group, while electron-withdrawing through resonance, does not fully negate the strong activating effect of the nitrogen atom on the aromatic ring.

Electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, occur on the aromatic portion of the this compound molecule (positions C4, C5, C6, and C7). Acylation at the C2 position, which is part of the saturated heterocyclic ring, does not occur via this mechanism. The primary sites for electrophilic attack are the C5 and C7 positions, due to the strong ortho-, para-directing influence of the indoline nitrogen.

While substitution at the C6 position is electronically less favored than at C5 or C7, it can be achieved under certain conditions, as demonstrated by related electrophilic substitution reactions like sulfonation, which can yield 6- and 7-substituted indoline derivatives. acs.org Therefore, a Friedel-Crafts acylation would be expected to produce predominantly a mixture of 5-acyl-1-acetylindoline and 7-acyl-1-acetylindoline, with the potential for minor amounts of the 6-acyl isomer depending on the specific reagents and reaction conditions.

Reduction Reactions

The carbonyl group of the acetyl moiety in this compound can be reduced to a methylene (B1212753) group, providing a method for converting N-acylated indolines into N-alkylated indolines.

The reduction of the amide in this compound to the corresponding amine, 1-ethylindoline, can be accomplished using hydrosilanes as the reducing agent. wikipedia.org This type of reaction is a form of ionic hydrogenation and typically requires the presence of a strong Brønsted or Lewis acid to activate the carbonyl group. wikipedia.orggelest.com

The mechanism involves the protonation or coordination of the acid catalyst to the amide's carbonyl oxygen. This activation makes the carbonyl carbon significantly more electrophilic. A hydride ion is then delivered from the silane (B1218182) (e.g., triethylsilane) to the activated carbonyl carbon. wikipedia.org Subsequent reaction steps, facilitated by the acid, lead to the elimination of the oxygen atom and the formation of the corresponding methylene group, yielding the N-alkylated product. gelest.com

| Substrate | Reagents | Product | Reaction Type |

| This compound | Silane (e.g., Triethylsilane), Strong Acid (e.g., TFA) | 1-Ethylindoline | Amide Reduction / Deoxygenation wikipedia.orggelest.com |

Oxidative Reactions

Oxidative reactions of this compound and its derivatives are pivotal for introducing new functional groups and constructing complex molecular scaffolds. These transformations often proceed via radical or cationic intermediates, enabling carbon-carbon and carbon-heteroatom bond formations.

Manganese(III) acetate (B1210297), Mn(OAc)₃, is a versatile single-electron oxidant used to initiate free-radical reactions. wikipedia.orgwikipedia.org When applied to N-substituted indole derivatives, which are closely related to this compound, Mn(OAc)₃ can facilitate a range of transformations. The mechanism typically begins with a single-electron transfer from the indole ring to the Mn(III) center, generating a radical cation. This intermediate can then react in several ways depending on the substrate and reaction conditions. mdpi.comnih.gov

One common pathway is the acetoxylation at the C3 position of the indole ring. For instance, the oxidation of 1-ethyl-2-phenyl-1H-indole with Mn(OAc)₃ results in the formation of 1-ethyl-2-phenyl-1H-indol-3-yl acetate in significant yield. This suggests that for substrates like this compound, oxidation could similarly target the positions alpha to the nitrogen atom. The reaction proceeds through the formation of a radical intermediate which is then trapped by an acetate ligand from the manganese complex. mdpi.com

The general mechanism for Mn(OAc)₃-mediated reactions involves the formation of a manganese(III)-enolate complex, which then reduces to Mn(II) while generating a carbon radical. mdpi.com This radical can then engage in addition reactions or further oxidation. The presence of co-oxidants like copper(II) acetate can influence the reaction pathway, often promoting the oxidation of radical intermediates to carbocations. wikipedia.org

Table 1: Examples of Mn(OAc)₃ Oxidation on N-Alkylindole Derivatives

| Substrate | Product(s) | Yield |

|---|---|---|

| 1-Ethyl-2-phenyl-1H-indole | 1-Ethyl-2-phenyl-1H-indol-3-yl acetate | 66% |

Data sourced from studies on related N-alkylindole substrates.

Oxidative cross-coupling reactions are powerful tools for forming carbon-carbon bonds directly from two C-H bonds. In the context of N-acetylindole derivatives, these reactions can be used to form dimers or couple the indole core with other nucleophiles. While direct C3-C3 coupling of this compound is specific, the principles can be understood from studies on related indole systems.

One relevant transformation is the oxidative dearomative cross-dehydrogenative coupling of indoles, which can lead to the formation of dimers. This process involves the oxidation of two indole molecules to generate radical cations or related reactive species, which then combine. The reaction can be promoted by various oxidants. For example, the use of TEMPO⁺BF₄⁻ as an oxidant with a copper catalyst can facilitate the dimerization of C2-substituted indoles, forming a bond between the C3 position of one indole and the C2/N1 region of another, ultimately leading to complex bisindolin-3-one structures.

Inspired by biogenetic pathways, a direct oxidative coupling between N-acetyl indoles and phenols has been achieved using FeCl₃ and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as mediators. This radical process allows for the regioselective synthesis of benzofuro[3,2-b]indolines, demonstrating a C2-O bond formation and a C3-C bond formation in a cascade process.

Intramolecular Alkylation Processes

Intramolecular alkylation reactions are fundamental for constructing polycyclic systems from linear precursors. In these processes, a nucleophilic center within the this compound molecule attacks an electrophilic center in the same molecule, leading to ring formation. A common variant is the Friedel-Crafts reaction, where an aromatic ring acts as the nucleophile. masterorganicchemistry.comyoutube.com

Research has shown that intramolecular Friedel-Crafts alkylation of N-acyl indoles can be a highly efficient method for synthesizing functionalized 1H-pyrrolo[1,2-a]indoles. nih.gov This type of reaction involves the N-acyl group containing a tether with an electrophilic center, which is then attacked by the electron-rich C2 or C3 position of the indole ring.

Specific to this compound derivatives, studies have reported the synthesis of this compound-3-carbinol and this compound-3-aldehyde, which can be achieved through processes involving intramolecular cyclization or rearrangement pathways. researchgate.net Although detailed mechanisms for these specific transformations are not extensively documented in readily available literature, they likely involve the generation of an electrophilic center on a side chain that is then attacked by the aromatic ring of the indoline core. The success of such cyclizations is highly dependent on the length of the tether connecting the nucleophile and electrophile, with the formation of five- and six-membered rings being the most common outcomes. masterorganicchemistry.com

Studies on Intermediate Species and Reaction Pathways

Understanding the transient species and mechanistic pathways involved in the reactions of this compound is key to controlling product formation and developing new synthetic methods.

A crucial aspect of the reactivity of 1-acetylindole (the aromatic analogue of this compound) is the chemistry of its enolate. The protons on the methyl group of the acetyl function are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is a potent carbon nucleophile.

This reactivity has been harnessed in the synthesis of complex indole alkaloids. The enolate of 1-acetylindole can be added nucleophilically to electrophiles like N-alkylpyridinium salts. This addition reaction forms a 1,4-dihydropyridine intermediate, which can then undergo acid-induced cyclization to build intricate polycyclic structures. This methodology allows for the formation of multiple crucial carbon-carbon bonds in a controlled manner, providing access to tetracyclic alkaloid frameworks.

Table 2: Nucleophilic Addition of 1-Acetylindole Enolate

| Electrophile | Intermediate | Final Product Type |

|---|---|---|

| N-Benzyl-3-acetylpyridinium salt | 1,4-Dihydropyridine adduct | Tetracyclic methanodiazoninoindole |

This chemistry is specific to 1-acetylindole, where the aromatic indole ring is a key part of the resulting structure.

Direct C-H amidation is a modern synthetic strategy for forming carbon-nitrogen bonds, offering a more atom-economical alternative to traditional cross-coupling methods. For N-acyl indoles and related heterocycles, transition metal catalysts, particularly those based on rhodium and palladium, are often employed. organic-chemistry.orgresearchgate.netnih.gov

Mechanistic studies of these reactions suggest that the N-acetyl group can act as a directing group, guiding the metal catalyst to a specific C-H bond. For example, in rhodium(III)-catalyzed C-H activation, the reaction may proceed through a cyclometalated intermediate. nih.govorganic-chemistry.org The amide oxygen coordinates to the rhodium center, facilitating the cleavage of a nearby C-H bond (e.g., at the C2 or C7 position of the indole ring) to form a five- or six-membered rhodacycle. researchgate.net

Once this key intermediate is formed, it can react with an aminating agent, often a source of "nitrene" or its equivalent. The amination can occur via reductive elimination from a high-valent metal center (e.g., Rh(V) or Pd(IV)), which regenerates the active catalyst and forms the C-N bond. nih.gov Kinetic isotope effect studies often indicate that the C-H bond cleavage is the rate-determining step in the catalytic cycle. researchgate.net While specific mechanistic investigations on this compound are not widely reported, the principles derived from studies on N-acyl indoles and other arenes provide a strong framework for understanding these transformations. nih.gov

Advanced Characterization and Computational Studies of 1 Acetylindoline

Spectroscopic Analysis of 1-Acetylindoline and Derivatives

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. Techniques such as FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy each provide unique information about the molecule's atomic arrangement and electronic environment.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The FT-IR spectrum of this compound, typically recorded as a thin film, exhibits several characteristic absorption bands that correspond to the vibrations of its specific structural components. nih.gov

The most prominent feature in the spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the acetyl group's amide functionality. This peak is typically observed in the region of 1650-1670 cm⁻¹. Other significant regions in the spectrum include the aromatic C-H stretching vibrations, which appear above 3000 cm⁻¹, and the aliphatic C-H stretching vibrations from the indoline (B122111) ring and the methyl group, which are found just below 3000 cm⁻¹. Vibrations corresponding to C-N stretching and aromatic C=C stretching are also present in the fingerprint region (below 1600 cm⁻¹), providing further confirmation of the molecular structure. acs.orgacs.org Detailed assignments of these vibrational modes are often supported by computational frequency calculations. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Amide C=O Stretch | 1650 - 1670 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

FT-Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations that induce a change in polarizability. While specific experimental FT-Raman data for this compound is not widely documented, analysis of closely related compounds like 1-acetyl-1H-indole-2,3-dione (N-acetylisatin) offers valuable insights into the expected spectral features. researchgate.net

For molecules like this compound, the FT-Raman spectrum would be expected to show strong signals for vibrations involving non-polar bonds. Key features would likely include the symmetric stretching of the aromatic ring, C-C bond vibrations within the indoline structure, and the C-H bending modes. The carbonyl (C=O) stretch, while strong in the IR spectrum, would also be visible in the Raman spectrum. researchgate.net The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule, as some modes that are weak in one technique may be strong in the other. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon skeletons of this compound, respectively. nih.gov

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring typically appear as a complex multiplet in the downfield region (around 7.0-8.2 ppm). The two methylene (B1212753) groups (-CH₂-) of the indoline ring give rise to signals in the aliphatic region, often as triplets, with the protons at C3 appearing around 3.1 ppm and the protons at C2 appearing further downfield around 4.1 ppm due to the deshielding effect of the adjacent nitrogen atom. The methyl protons of the acetyl group are observed as a sharp singlet in the upfield region, typically around 2.2 ppm. nih.gov

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group is the most deshielded, appearing significantly downfield (around 168-170 ppm). The carbons of the aromatic ring resonate in the 115-145 ppm range. The aliphatic carbons of the indoline ring, C2 and C3, are found further upfield, typically around 50-55 ppm and 28-32 ppm, respectively. The methyl carbon of the acetyl group gives a signal in the most upfield region of the spectrum, usually around 24 ppm. nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetyl -CH₃ | ~2.2 (s) | ~24 |

| Indoline C3-H₂ | ~3.1 (t) | ~28-32 |

| Indoline C2-H₂ | ~4.1 (t) | ~50-55 |

| Aromatic C-H | ~7.0-8.2 (m) | ~115-145 |

| Acetyl C=O | - | ~168-170 |

s = singlet, t = triplet, m = multiplet. Data sourced from spectral databases. nih.gov

To aid in the precise assignment of experimental NMR spectra and to validate proposed structures, quantum chemical calculations are frequently employed. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical NMR chemical shifts. imist.maresearchgate.netscribd.com This method, typically performed using Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G(d,p), calculates the isotropic magnetic shielding constants for each nucleus in the optimized molecular geometry. researchgate.netunipi.it

These calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). Studies on related indole (B1671886) derivatives have shown that GIAO calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, often yielding a strong linear correlation between the theoretical and experimental values. researchgate.netimist.maresearchgate.net This computational approach is invaluable for resolving ambiguities in spectral assignments, especially for complex molecules with overlapping signals, and for confirming the stereochemistry of reaction products. researchgate.net

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum of this compound is characterized by absorption bands that correspond to the excitation of electrons from lower to higher energy molecular orbitals. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical studies offer profound insights into the intrinsic properties of this compound, complementing experimental data and providing a deeper understanding of its structure, stability, and reactivity. nih.govresearchgate.net Density Functional Theory (DFT) is a particularly powerful tool for this purpose, enabling the accurate calculation of a wide range of molecular properties. researchgate.netresearchgate.net

A typical computational study begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (a minimum on the potential energy surface). This is often performed using functionals like B3LYP with extended basis sets (e.g., 6-311++G(d,p)). researchgate.net Subsequent frequency calculations on the optimized structure can predict the vibrational spectra (IR and Raman), which can be compared with experimental results to validate the computational model. researchgate.net

Further analysis delves into the electronic structure. Natural Bond Orbital (NBO) analysis is used to investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions that contribute to the molecule's stability. researchgate.netnih.gov For example, NBO analysis can quantify the delocalization of electron density from lone pairs on the nitrogen and oxygen atoms into antibonding orbitals of adjacent parts of the molecule.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's chemical reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more readily excitable and potentially more reactive. researchgate.netresearchgate.net These computational models provide a detailed, atom-level picture of this compound that is essential for rationalizing its chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For this compound and its derivatives, DFT calculations have been employed to determine various electronic and structural characteristics.

Molecular Geometry Optimization

Vibrational Frequency Analysis

Vibrational frequency analysis is a computational method used to predict the infrared and Raman spectra of a molecule. This analysis is crucial for the assignment of experimentally observed vibrational bands to specific molecular motions. A complete theoretical vibrational frequency analysis for this compound, which would provide a detailed assignment of its characteristic vibrational modes, has not been detailed in the available research. However, for related indole derivatives, DFT calculations have been successfully used to simulate and interpret their vibrational spectra.

Atomic Charge Distribution Analysis

The distribution of atomic charges within a molecule is critical for understanding its electrostatic potential and reactivity. For a derivative of this compound, Methyl (S)-1-acetylindoline-2-carboxylate, atomic charges have been calculated using Natural Population Analysis (NPA). These calculations revealed that the charge on the aromatic proton HAr4 increases when transitioning from the trans to the cis isomer, suggesting a potential C–HAr4···O=C interaction in the cis form. The charge on the carbonyl oxygen, however, remains largely unchanged between the two isomers. Furthermore, the polarity of the solvent was found to have a minimal effect on these atomic charges.

| Atom | Isomer | Solvent | Relative Charge Change |

|---|---|---|---|

| HAr4 | cis vs. trans | CHCl3 | ~10% increase |

| C=O Oxygen | cis vs. trans | CHCl3 | ~0.5% change |

| C=O Oxygen | CHCl3 vs. DMSO | - | ~2% increase in negative charge |

| HAr4 | CHCl3 vs. DMSO | - | ~1% increase |

Note: Data is for Methyl (S)-1-acetylindoline-2-carboxylate, a derivative of this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in these interactions.

HOMO-LUMO Energy Gaps and Chemical Activity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. While specific HOMO-LUMO energy values for this compound have not been reported in the surveyed literature, computational studies on related compounds underscore the importance of this parameter. For instance, in various indole derivatives, the HOMO-LUMO gap has been calculated to understand their electronic properties and potential for charge transfer within the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stability derived from these charge delocalization events.

For Methyl (S)-1-acetylindoline-2-carboxylate, NBO analysis was conducted to understand the conformational preferences. This analysis helps to estimate all possible interactions that could influence the molecule's structure. Such studies are instrumental in rationalizing the stability of different conformers by evaluating charge delocalization effects. While specific stabilization energies from NBO analysis for this compound were not found, the application of this method to its derivatives highlights its importance in understanding the subtle electronic interactions that govern the molecule's behavior.

Hyperconjugative Interactions and Charge Delocalization

Hyperconjugative interactions and the resulting charge delocalization in this compound are critical to understanding its electronic structure and stability. These phenomena are primarily investigated using Natural Bond Orbital (NBO) analysis, a computational method that translates the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wikipedia.orgusc.edu

NBO analysis provides a quantitative framework for studying electron delocalization by examining the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. wisc.edu A higher E(2) value signifies a more significant interaction and greater delocalization. wisc.edu

In the this compound molecule, several key hyperconjugative interactions are expected:

Nitrogen Lone Pair Delocalization: The most significant delocalization effect involves the lone pair orbital on the nitrogen atom (nN). This electron pair can delocalize into the antibonding orbital of the adjacent carbonyl group (πC=O). This nN → πC=O interaction is characteristic of amides and contributes to the partial double bond character of the N-C(O) bond, leading to a planar amide group and a significant resonance stabilization.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. rsc.orgrsc.org The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These regions are associated with lone pairs on heteroatoms and are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These areas are typically found around hydrogen atoms bonded to electronegative atoms and represent sites for potential nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP map would be expected to show distinct features that govern its reactivity:

The most negative potential (deepest red) would be concentrated around the carbonyl oxygen atom of the acetyl group, due to the presence of its lone pairs and the high electronegativity of oxygen. This site is the primary center for interactions with electrophiles and hydrogen bond donors. chemrxiv.org

The region around the nitrogen atom would be less negative than the carbonyl oxygen because its lone pair is significantly delocalized into the carbonyl group and the aromatic ring.

Positive potential regions (blue) would be located around the hydrogen atoms of the benzene (B151609) ring and the aliphatic protons of the five-membered ring, making them susceptible to interactions with nucleophiles under certain conditions.

The MEP map provides a chemically intuitive picture of how this compound would interact with other molecules, highlighting the electron-rich carbonyl oxygen as the most probable site for electrophilic engagement. researchgate.net

Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). researchgate.net These properties describe how the molecule's dipole moment responds to an applied external electric field. joaquinbarroso.com

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. researchgate.net For a molecule like this compound, DFT calculations can be used to determine the components of the polarizability and hyperpolarizability tensors. The key parameters derived from these calculations include:

Average Polarizability (⟨α⟩): Describes the linear response of the electron cloud to an electric field.

First-Order Hyperpolarizability (βtot): Quantifies the second-order, non-linear response to an electric field and is the primary indicator of second-harmonic generation (SHG) activity. mdpi.com

| Parameter | Typical Computational Method | Basis Set | Significance |

|---|---|---|---|

| Dipole Moment (μ) | DFT (e.g., B3LYP, CAM-B3LYP) | 6-311++G(d,p) | Indicates ground-state charge asymmetry. |

| Polarizability (⟨α⟩) | DFT (e.g., B3LYP, CAM-B3LYP) | 6-311++G(d,p) | Measures the ease of electron cloud distortion. |

| Hyperpolarizability (βtot) | DFT (e.g., B3LYP, CAM-B3LYP) | 6-311++G(d,p) | Primary indicator of NLO activity for SHG. |

Thermodynamic Properties at Various Temperatures

The thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and heat capacity, are essential for understanding its stability and for process engineering. While comprehensive experimental data for this compound across various temperatures are scarce, values for the parent compound, indoline, provide a valuable baseline.

An experimental and computational study determined the standard molar enthalpy of formation for indoline in the gas phase at 298.15 K. nih.govsci-hub.se This value serves as a reasonable estimate, although the addition of the acetyl group to the nitrogen atom will introduce changes due to altered bonding and conformational effects.

| Compound | Thermodynamic Property | Value (at 298.15 K) | Method |

|---|---|---|---|

| Indoline | Standard Molar Enthalpy of Formation (Gas, ΔfH°gas) | 120.0 ± 2.9 kJ·mol-1 | Experimental/Computational nih.govsci-hub.se |

| This compound | Melting Point | 102-104 °C | Experimental chemsrc.com |

| This compound | Boiling Point | 355.1 ± 21.0 °C at 760 mmHg | Predicted chemsrc.com |

Computational methods, such as the G3MP2B3 composite approach, have been successfully used to calculate the gas-phase enthalpies of formation for indoline and related compounds. sci-hub.se These calculations can be extended to predict how thermodynamic properties like heat capacity (Cp), entropy (S), and Gibbs free energy (G) change with temperature. Generally, for any molecule, these properties increase with rising temperature due to the population of higher vibrational and rotational energy levels.

X-ray Diffraction Studies of this compound and Derivatives

X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. The crystal structure of this compound has been determined, providing invaluable information about its molecular geometry. nih.gov

Studies on derivatives, such as (RS)-1-(1-acetylindolin-5-yl)-2-chloropropan-1-one, also provide insight into the core structure of the this compound moiety. researchgate.net These analyses consistently show that the acetylindoline fragment is nearly planar. This planarity arises from the resonance delocalization between the nitrogen lone pair and the acetyl carbonyl group, which imparts significant double-bond character to the N-C(O) bond and restricts rotation.

The crystallographic data for a derivative of this compound are presented below as an example of the detailed structural information that can be obtained.

| Parameter | Value |

|---|---|

| Chemical Formula | C13H14ClNO2 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.4748 (5) |

| b (Å) | 9.0928 (5) |

| c (Å) | 9.4952 (5) |

| α (°) | 112.071 (1) |

| β (°) | 110.345 (1) |

| γ (°) | 99.913 (1) |

| Volume (Å3) | 595.92 (6) |

These X-ray studies confirm the key structural features predicted by computational models and provide an accurate reference for bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding and π–π stacking.

Computational Studies in Different Solvents and Gas Phases

The properties and behavior of a molecule can be significantly influenced by its environment. Computational chemistry allows for the study of this compound in the gas phase (an isolated state) and in various solvents, providing insights into solvation effects. nih.gov

Gas-Phase Studies: Gas-phase calculations are fundamental as they represent the intrinsic properties of the molecule without external influences. These studies are crucial for benchmarking and for comparing with certain experimental data, such as gas-phase electron diffraction or mass spectrometry. mdpi.comresearchgate.net Calculations of properties like ionization energies and electron affinities are often performed for the gas phase. nih.gov

Solvent-Phase Studies: To model the behavior of this compound in solution, computational methods typically employ solvation models. nih.gov These can be categorized as:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and properties like NLO response. usp.br

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

By comparing the results from gas-phase and solvent-phase calculations, chemists can quantify the effect of the solvent on the molecule's conformational preferences, reaction barriers, and spectroscopic signatures. For this compound, moving from the gas phase to a polar solvent would be expected to stabilize charge-separated states and influence the energies of its molecular orbitals.

Kinetic and Mechanistic Computational Insights

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing information on transition states and reaction intermediates that are often difficult or impossible to observe experimentally.

Recent studies on the electrochemical oxidative ring-opening of this compound-3-one provide a clear example of how computation can furnish mechanistic insights relevant to the this compound core. acs.orgacs.org The proposed mechanism for this transformation involves several key steps:

Formation of an iminium ion intermediate.

Nucleophilic attack by a hydroxide (B78521) ion.

Subsequent ring-opening through the cleavage of a C–N bond.

Computational modeling of such a reaction pathway would involve:

Locating Stationary Points: Optimizing the geometries of reactants, products, intermediates, and transition states on the potential energy surface.

Calculating Reaction Energies: Determining the relative energies of all stationary points to map out the reaction profile and identify the rate-determining step.

Frequency Calculations: Confirming the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and calculating zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

These computational investigations provide a detailed, step-by-step picture of the reaction, supporting experimental findings and enabling a predictive understanding of the reactivity of the this compound scaffold. acs.org

Biological and Pharmacological Relevance of 1 Acetylindoline and Its Derivatives

Antimicrobial Activity Studies

Derivatives of the indole (B1671886) and indoline (B122111) core structure have demonstrated notable antimicrobial and antibiofilm properties against a spectrum of pathogenic microorganisms. nih.gov

Indole derivatives have shown significant efficacy against both Gram-positive and Gram-negative bacteria. nih.gov In various studies, these compounds have been tested against standard and drug-resistant bacterial strains.

One study investigating new indole derivatives featuring 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties reported a broad spectrum of activity. nih.gov The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 3.125-50 µg/mL against the tested microorganisms. nih.gov Many of the synthesized compounds displayed considerable antibacterial activity against Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Bacillus subtilis. nih.gov The study highlighted that an indole-triazole derivative, compound 3d, showed particular promise as a novel antibacterial and antifungal lead compound. nih.gov

Another study synthesized spiro[benzo[h]quinoline-7,3′-indoline]diones and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones, which were evaluated for their antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. researchgate.net Several of these compounds exhibited strong antimicrobial activity, with MIC values ranging from 375 to 3000 µg/mL. researchgate.net

Furthermore, research into 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives revealed significant activity against Staphylococcus aureus ATCC 25923, MRSA ATCC 43300, and Mycobacterium smegmatis. mdpi.com Certain derivatives in this series demonstrated high potency, with MIC values below 1 µg/mL against staphylococci. mdpi.com

The following table summarizes the antimicrobial efficacy of selected indole derivatives against various bacterial strains.

| Derivative Type | Bacterial Strains | MIC Range (µg/mL) |

| Indole-triazole/thiadiazole/carbothioamide | S. aureus, MRSA, E. coli, B. subtilis | 3.125-50 |

| Spiroindoline-diones | E. faecalis, S. aureus | 375-3000 |

| Indolyl-benzoimidazole | S. aureus, MRSA, M. smegmatis | <1 - 7.8 |

The mechanisms through which indole derivatives exert their antimicrobial effects are multifaceted and can involve various cellular targets. mdpi.com One of the proposed mechanisms against Staphylococcus aureus is the inhibition of the NorA efflux pump. nih.gov This pump is a significant contributor to antibiotic resistance in S. aureus by expelling a wide array of structurally diverse drugs. nih.gov Indoles are among the classes of compounds reported to be NorA inhibitors. nih.gov For instance, 5-nitro-2-phenylindole has been identified as a promising lead structure that can enhance the efficacy of other antibiotics. nih.gov

Other potential mechanisms of antimicrobial action for natural and synthetic compounds, including indole derivatives, include:

Inhibition of cell wall synthesis: Disrupting the integrity of the bacterial cell wall, leading to cell lysis. mdpi.com

Alteration of plasma membrane integrity: Causing leakage of essential cellular components. mdpi.com

Interference with cellular energy production: Disrupting metabolic pathways crucial for bacterial survival. mdpi.com

Inhibition of nucleic acid synthesis: Preventing DNA replication and transcription. mdpi.com

Disruption of protein synthesis: Targeting ribosomes and inhibiting the translation of essential proteins. mdpi.com

Modulation of key metabolic pathways: Interfering with vital biochemical processes within the bacterial cell. mdpi.com

For instance, some thiodiketopiperazine derivatives obtained from Phoma sp. have been shown to inhibit transcription/translation processes in S. aureus. mdpi.com Additionally, molecular docking studies of certain indole diterpenoids suggest they may interact with peptide deformylase, an essential bacterial enzyme. mdpi.com

Anticancer Properties and Apoptosis Induction

Indole compounds have been extensively investigated for their anticancer properties, demonstrating efficacy against a variety of human cancers. nih.gov These compounds exert their effects through multiple cellular signaling pathways, leading to the induction of apoptosis (programmed cell death) and other anticancer responses. nih.govnih.gov

The induction of apoptosis is a key mechanism by which indole derivatives eliminate cancerous cells. nih.gov Apoptosis is a natural process that removes damaged or infected cells, and its dysregulation is a hallmark of cancer. nih.gov Indole compounds can trigger apoptosis by modulating the expression of key regulatory proteins. For example, the marine alkaloid 3,10-dibromofascaplysin induces apoptosis in myeloid leukemia cells by upregulating the expression of genes like E2F1 and downregulating genes such as FLT3. mdpi.com Similarly, Sclerotiamides C, derived from a marine fungus, triggers cell death in HeLa cells by activating apoptosis-associated proteins like Cyt-c, Bax, and p53. mdpi.com

In another study, a novel spirooxoindolepyrrolidine MDM2 inhibitor was shown to block the p53–MDM2 interaction, leading to an increase in p53 expression and subsequent induction of apoptosis in human glioblastoma cells. mdpi.com Furthermore, a dual PDK1/Aurora Kinase A inhibitor, a 1-phenyl derivative of an oxoindolepyridonyl compound, was also found to induce apoptosis in U87MG glioblastoma cells. mdpi.com

In addition to inducing apoptosis, many anticancer agents, including indole derivatives, can cause cell cycle arrest, preventing cancer cells from proliferating. nih.gov The cell cycle is a tightly regulated process, and its uncontrolled progression is a fundamental characteristic of tumor cells. nih.gov

Several studies have shown that indole derivatives can arrest the cell cycle at different phases. For example, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives were found to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.govnih.gov This arrest prevents the cells from entering mitosis, thereby halting cell division. nih.gov Similarly, the marine alkaloid 3,10-dibromofascaplysin can arrest the S and G2 cell cycle phases in leukemia cells. mdpi.com Another compound, Chaetoglobosin G, induces cell cycle arrest at the G2/M phase in lung cancer cells. mdpi.com

A pyrrolyldihydropyrazino[1,2-a]indoletrione analogue was also shown to arrest the cell cycle of colorectal cancer cells at the G2/M phase by targeting microtubules. mdpi.com

The following table provides examples of indole derivatives and their effects on the cell cycle in different cancer cell lines.

| Indole Derivative | Cancer Cell Line | Cell Cycle Arrest Phase |

| 2-(thiophen-2-yl)-1H-indole derivatives | HCT-116 (Colon) | S and G2/M |

| 3,10-dibromofascaplysin | Myeloid Leukemia | S and G2 |

| Chaetoglobosin G | A549 (Lung) | G2/M |

| Pyrrolyldihydropyrazino[1,2-a]indoletrione analogue | HCT116 and HCT8 (Colorectal) | G2/M |

Anti-inflammatory Effects

Indoline derivatives have emerged as potent anti-inflammatory agents, showing promise for the treatment of pathological conditions associated with chronic inflammation. nih.govresearchgate.net These compounds have been shown to reduce the release of pro-inflammatory cytokines and inhibit other inflammatory mediators. researchgate.net

In one study, novel indoline derivatives were found to protect RAW264.7 macrophages against lipopolysaccharide (LPS)-induced elevation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) at picomolar to nanomolar concentrations. nih.govresearchgate.net Some of these derivatives exhibited anti-inflammatory activity at concentrations 100 times lower than that of unsubstituted indoline. nih.gov The mechanism of action for these compounds involves the inhibition of p38 MAPK, a reduction in the degradation of IκBα, and decreased nuclear translocation of NF-κB and AP-1. researchgate.net

Another study evaluated the anti-inflammatory activity of indole-imidazolidine derivatives. nih.gov These compounds demonstrated their anti-inflammatory effects by reducing leukocyte migration and the release of TNF-α and IL-1β in animal models of inflammation. nih.gov

Furthermore, the in vitro anti-inflammatory activity of various indoline derivatives has been assessed using the anti-denaturation assay. core.ac.uk Certain sulfonamide-containing indoline derivatives showed excellent inhibition of protein denaturation, with IC50 values comparable to the standard drug diclofenac (B195802) sodium. core.ac.uk

The table below presents the anti-inflammatory activity of selected indoline derivatives.

| Indoline Derivative | Model/Assay | Key Findings | IC50 (µg/ml) |

| Novel Indoline Derivatives | LPS-stimulated RAW264.7 macrophages | Reduced NO, TNF-α, and IL-6 | - |

| Indole-imidazolidine derivatives | Air pouch and peritonitis models | Reduced leukocyte migration, TNF-α, and IL-1β | - |

| Sulfonamide-containing indoline derivatives | Anti-denaturation assay | Potent inhibition of protein denaturation | 60.7 - 62.2 |

| Carboxamide-containing indoline derivatives | Anti-denaturation assay | Moderate anti-denaturation activity | 97.8 |

Applications in Drug Discovery and Development

The indole and indoline scaffolds are considered "privileged" structures in drug discovery due to their ability to bind to a wide range of biological targets with high affinity. nih.govdntb.gov.ua This versatility has led to their incorporation into numerous approved drugs for various diseases. nih.gov The unique structural features of 1-acetylindoline and its derivatives make them attractive starting points for the design and synthesis of new therapeutic agents. nih.govresearchgate.net

The applications of these scaffolds in drug discovery are broad and include the development of:

Anticancer agents: Indoline derivatives have been designed as inhibitors of various targets in cancer, such as VEGFR, PDGFRβ, FGFR1, TIE-2, and histone deacetylases (HDACs). nih.gov For example, novel indolines containing a diphenylurea moiety have been developed as potential antiproliferative agents targeting VEGFR-2 in hepatocellular carcinoma. nih.gov

Antibacterial drugs: The indole nucleus is a useful scaffold for developing novel antibacterial compounds, particularly against antibiotic-resistant bacteria like MRSA. nih.gov Indoline-containing compounds have also shown potential as resistance-modifying agents, which can enhance the effectiveness of existing antibiotics. nih.gov

Anti-inflammatory drugs: As discussed previously, indoline derivatives have shown significant anti-inflammatory properties, making them promising candidates for the development of new treatments for inflammatory diseases. nih.govcore.ac.uk

Cardiovascular drugs and analgesics: The pharmacological activities of indoline derivatives extend to the treatment of cardiovascular diseases and as pain relievers. nih.govresearchgate.net

The continuous research into the synthesis and biological evaluation of this compound and its derivatives is expected to lead to the discovery of new and more effective drugs for a wide range of medical conditions. nih.govresearchgate.net

Lead Compound Identification

The identification of lead compounds is a critical first step in the drug discovery process. A lead compound is a chemical structure that has demonstrated a desired biological or pharmacological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. The indoline core, and by extension this compound, is frequently identified as a valuable lead structure. nih.gov

For instance, in the quest for new anticancer agents, a series of derivatives with substitutions at the C2 and C4 positions of the indoline ring were synthesized, using an initial indoline compound as the lead. nih.gov These modifications aimed to improve properties such as solubility. nih.gov Similarly, in the development of treatments for tuberculosis, a compound library was screened to identify a lead compound with antituberculosis activity, which then underwent structural optimization to design and synthesize a series of more potent derivatives. rsc.org The indole scaffold, closely related to indoline, is also recognized as a crucial element for the development of tyrosine kinase inhibitors with improved potency. researchgate.net

Development of Pharmaceutical Agents

The versatility of the indoline scaffold has led to the development of a wide range of pharmaceutical agents. nih.gov By modifying the core indoline structure, researchers have been able to create derivatives with targeted activities against various diseases.

Anticancer Agents: The indoline structure is a key component in the development of drugs targeting various cancers. nih.gov For example, novel indolines containing a diphenylurea moiety have been designed and synthesized to target VEGFR-2 in hepatocellular carcinoma cells. nih.gov Additionally, 1-arylsulfoyl-5-(N-hydroxyacrylamide) indoles have been shown to be effective histone deacetylase (HDAC) inhibitors. nih.gov

Cardiovascular Agents: Derivatives of indoline have been synthesized as cholesterol ester transfer protein (CETP) inhibitors, which have demonstrated a powerful effect in reducing blood cholesterol levels, a major risk factor for cardiovascular diseases. nih.gov

Anti-inflammatory and Analgesic Drugs: The pharmacological activities of indoline derivatives extend to anti-inflammatory and analgesic applications. nih.gov

The development of these agents often involves the synthesis of a series of derivatives to establish structure-activity relationships (SAR), which helps in understanding how different chemical modifications influence the biological activity of the compounds.

Interaction with Biological Macromolecules (Proteins, DNA)

The pharmacological effects of this compound and its derivatives are mediated through their interaction with biological macromolecules, primarily proteins and nucleic acids like DNA. nih.govresearchgate.net These interactions can modulate the function of these macromolecules, leading to a therapeutic effect.

Protein Interactions: Indole derivatives have been shown to interact with a variety of proteins. nih.gov For example, some indole-acrylamide derivatives have been found to bind to the colchicine-binding site of tubulin, a protein crucial for cell division, thereby inhibiting cancer cell growth. nih.gov Molecular docking studies have revealed that these compounds can form hydrogen bonds with specific amino acid residues in the protein's binding site, such as βAsn258 and βCys241. nih.gov In another study, indole was found to weaken cooperative protein interactions within the flagellar complexes of bacteria, thereby inhibiting motility. nih.gov

DNA Interactions: While direct interaction of this compound with DNA is less commonly reported, the broader class of indole derivatives has been studied for their potential to interact with DNA. The study of DNA-protein interactions is crucial for understanding gene regulation and other cellular processes. nih.govresearchgate.net Techniques such as electrophoretic mobility shift assay (EMSA) and atomic force microscopy (AFM) are used to investigate these interactions. nih.govresearchgate.net

Enzyme Inhibition Studies

A significant area of research for this compound derivatives is their potential as enzyme inhibitors. By blocking the activity of specific enzymes, these compounds can interfere with disease processes.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov A number of indole derivatives have been synthesized and evaluated as AChE inhibitors. nih.gov